2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile
Description
2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile (CAS: 1237083-91-8) is a benzonitrile derivative with the molecular formula C₁₄H₁₀ClNS and a molecular weight of 259.75 g/mol . The compound features a chloro-substituted benzonitrile core linked to a 2-(methylsulfanyl)phenyl group. Its structural uniqueness lies in the methylsulfanyl (S–CH₃) moiety, which distinguishes it from other benzonitrile analogs.
Properties
IUPAC Name |
2-chloro-4-(2-methylsulfanylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-16)13(15)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTFSJOXTVBOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742684 | |
| Record name | 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237083-91-8 | |
| Record name | 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chloro-4-nitrobenzonitrile with a methylsulfanyl-substituted phenyl compound under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by elimination of the nitro group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Sulfones or sulfoxides.
Reduction: Amines.
Scientific Research Applications
2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The nitrile group can also play a role in its mechanism of action by forming hydrogen bonds or participating in nucleophilic attacks .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile and related compounds:
Key Comparisons :
Functional Group Impact :
- The methylsulfanyl group in the target compound introduces sulfur-based reactivity (e.g., nucleophilic substitution or oxidation) compared to methoxy (oxygen-based) or chloromethyl (halogenated) groups in analogs .
- Fluorinated derivatives (e.g., II.13.n) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity, whereas the target compound’s sulfur may favor interactions with biological thiols .
Molecular Weight and Solubility: The target compound’s higher molecular weight (259.75 vs.
Synthetic Challenges :
- Analogs like 2-CMPB and 2-BMPB require specialized gas chromatography (GC) methods due to high boiling points, implying similar analytical challenges for the sulfur-containing target compound .
Applications :
- While fluorinated benzonitriles (e.g., II.13.n) are optimized for crop protection, the target compound’s discontinued commercial status (per CymitQuimica) may reflect niche or exploratory uses .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The methylsulfanyl group’s electron-donating properties could modulate the benzonitrile core’s electronic profile, affecting binding to biological targets (e.g., enzymes in pest control) .
Biological Activity
2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H12ClS, featuring a chloro group and a methylsulfanyl group attached to a phenyl ring. Its structure suggests potential interactions with biological targets, making it suitable for various pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro and methylsulfanyl groups enhances its lipophilicity, potentially facilitating membrane penetration and interaction with intracellular targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition could lead to reduced production of prostaglandins, mediating anti-inflammatory effects.
- Cytotoxicity : Evaluations of cytotoxic effects on human cell lines indicate that the compound's therapeutic window might be favorable, showing selective toxicity towards cancer cells while sparing normal cells.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Klebsiella pneumoniae | 25 |
| Pseudomonas aeruginosa | 30 |
Table 2: COX Inhibition Data
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 0.12 | >100 |
| Indomethacin | 0.25 | 10 |
Case Studies
- Antimicrobial Efficacy : A study conducted in vitro assessed the antibacterial activity of various derivatives of benzonitrile, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics.
- Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in a significant decrease in paw edema compared to control groups. This suggests its potential utility in treating inflammatory disorders.
- Cytotoxicity Assessment : A cytotoxicity assay using human embryonic kidney cells demonstrated that the compound had a high safety margin, with a CC50 value significantly higher than the effective therapeutic dose.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
